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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154 Get Quote

2-Bromo-3-methylbenzoic acid is systematically named according to IUPAC nomenclature

based on a benzoic acid parent structure.[1] The bromine and methyl substituents are located

at positions 2 and 3, respectively, relative to the carboxylic acid group. It is also commonly

referred to by its semi-systematic name, 2-Bromo-m-toluic acid.[1][2]

The compound's significance lies in its utility as a synthetic intermediate.[2] The presence of

three distinct functional handles—the carboxylic acid, the aryl bromide, and the methyl group—

allows for a wide range of selective chemical transformations. The aryl bromide is particularly

valuable for modern synthetic chemistry, serving as a key coupling partner in palladium-

catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone

of pharmaceutical synthesis.

Physicochemical and Spectroscopic Profile
Physicochemical Properties
The fundamental properties of 2-Bromo-3-methylbenzoic acid are summarized below. It

typically presents as an off-white to light tan crystalline powder, a form indicative of its purity

and stability under standard laboratory conditions.[2][3]
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Property Value Source(s)

IUPAC Name 2-bromo-3-methylbenzoic acid [1]

CAS Number 53663-39-1 [1][4]

Molecular Formula C₈H₇BrO₂ [4][5][6]

Molecular Weight 215.04 g/mol [1][5]

Appearance
Off-white / Light yellow to tan

crystalline powder
[2][3]

Melting Point 134-138 °C [2][6][7][8]

Purity Typically ≥97-98% [2][6]

Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Caption: IUPAC numbering for 2-Bromo-3-methylbenzoic acid.

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides distinct signals

for the aromatic protons and the methyl group. A reported spectrum in CDCl₃ shows:

δ 7.70 (1H, t): Aromatic proton coupled to its two neighbors.

δ 7.42 (1H, d): Aromatic proton coupled to one neighbor.

δ 7.29 (1H, t): Aromatic proton coupled to its two neighbors.[3]

δ 2.49 (3H, s): A sharp singlet corresponding to the three equivalent protons of the methyl

group.[3] The acidic proton of the carboxylic acid would appear as a broad singlet, typically

downfield (>10 ppm), and its position can vary with concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum will show eight distinct

signals corresponding to each carbon atom in the unique electronic environment of the

molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band

for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp,

strong C=O (carbonyl) stretching vibration appears around 1700 cm⁻¹. Additional peaks in the

fingerprint region (below 1500 cm⁻¹) correspond to C-C aromatic stretches and C-H bends.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic

molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and

⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal

intensity, which is a definitive signature for a monobrominated compound.[9] Common

fragmentation patterns involve the loss of •OH (M-17) and •COOH (M-45).

Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-3-methylbenzoic acid can be approached from different starting

materials, with the choice often dictated by commercial availability and scalability.

Primary Synthetic Route: From p-Nitrotoluene
A well-documented, multi-step synthesis starts from p-nitrotoluene, proceeding through a key

Von-Richter reaction intermediate.[3][10] This pathway is robust and provides a clear, albeit

lengthy, route to the final product.
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Step 1: Electrophilic Bromination

2-Bromo-4-nitrotoluene

Yield: 86-90%

p-Nitrotoluene + Br₂ Fe powder (catalyst)

Step 2: Von-Richter Reaction

Step 3: Hydrolysis & Rearrangement

KCN, 2-Ethoxyethanol/H₂O Reflux

2-Bromo-3-methylbenzoic Acid

Overall Yield: 7-8%

Acidification (HCl)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromo-3-methylbenzoic acid.

Step 1: Bromination of p-Nitrotoluene The synthesis begins with the electrophilic aromatic

substitution of p-nitrotoluene.[10]

Protocol: p-Nitrotoluene is heated with bromine in the presence of a catalytic amount of iron

powder.[10]

Causality: The nitro group (-NO₂) is a meta-director and strongly deactivating. The methyl

group (-CH₃) is an ortho-, para-director and weakly activating. Bromination occurs ortho to
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the activating methyl group and meta to the deactivating nitro group, yielding 2-bromo-4-

nitrotoluene. Iron powder acts as a Lewis acid catalyst precursor, reacting with bromine to

form FeBr₃, which polarizes the Br-Br bond, generating a potent electrophile ("Br⁺").

Step 2: The Von-Richter Reaction This step is a classic named reaction involving the reaction

of an aromatic nitro compound with cyanide.[3][8]

Protocol: The intermediate, 2-bromo-4-nitrotoluene, is refluxed with potassium cyanide in an

aqueous 2-ethoxyethanol solution.[10]

Causality: The cyanide ion acts as a nucleophile, attacking the aromatic ring and ultimately

displacing the nitro group. A complex rearrangement occurs where the carboxylate group is

introduced ortho to the position of the departing nitro group. This is a powerful transformation

that simultaneously reduces the nitro group's position and installs the carboxylic acid. The

reaction is followed by acidification with a strong acid like HCl to protonate the carboxylate

and hydrolyze any remaining cyanide.[10] Caution: This reaction must be performed in a

well-ventilated fume hood as it evolves poisonous hydrogen cyanide gas upon acidification.

[10]

Alternative Route: Sandmeyer Reaction
An alternative approach utilizes a Sandmeyer-type reaction starting from 2-amino-3-

methylbenzoic acid.[3]

Protocol: The starting amine is treated with an acid (e.g., HBr) and sodium nitrite at low

temperatures (0-5 °C) to form an intermediate diazonium salt. This salt is then decomposed

in the presence of a copper(I) bromide catalyst to install the bromine atom, displacing the

diazonium group.[3]

Causality: This method is highly efficient for introducing halogens onto an aromatic ring at a

specific position defined by a precursor amino group. The low temperature is critical to

prevent the premature decomposition of the unstable diazonium salt.

Purification and Quality Control
Achieving high purity is critical for subsequent synthetic steps, especially in drug development

where impurity profiles are tightly controlled.
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Purification

Quality Control

Crude Product

Recrystallization
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Click to download full resolution via product page

Caption: General workflow for purification and quality control.

Protocol: Purification by Recrystallization
Recrystallization is the primary method for purifying the crude solid product obtained from

synthesis.[10]

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at

room temperature but highly soluble at the solvent's boiling point. Petroleum ether (b.p. 90–

100°) is a documented solvent for this purpose.[10]
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Dissolution: The crude solid is placed in a flask, and a minimum amount of hot solvent is

added to achieve complete dissolution. Adding too much solvent will reduce the final yield.

Hot Filtration: If insoluble impurities are present, the hot solution is filtered quickly through a

fluted filter paper to remove them. This step prevents the product from crystallizing

prematurely on the filter.

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by

further cooling in an ice bath. Slow cooling promotes the formation of large, pure crystals,

whereas rapid cooling can trap impurities.

Isolation: The resulting crystals are collected by vacuum filtration on a Büchner funnel,

washed with a small amount of cold solvent to remove any residual soluble impurities, and

then dried thoroughly.

Quality Control
A self-validating protocol requires confirmation of purity at the end of the workflow.

Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence

of impurities. The purified product should appear as a single spot.

Melting Point Determination: A pure crystalline solid will melt over a narrow range (1-2 °C).

The observed melting point of 134-138 °C serves as a reliable indicator of purity.[7] A broad

or depressed melting range suggests the presence of impurities.

Spectroscopic Analysis: Final confirmation of structure and purity should be obtained by

acquiring NMR and/or IR spectra and comparing them against a reference standard or

literature data.[3]

Chemical Reactivity and Applications in Drug
Development
The synthetic versatility of 2-Bromo-3-methylbenzoic acid is rooted in the differential

reactivity of its functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1273154#2-bromo-3-methylbenzoic-acid-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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